2-Chlorophenyl diphenylphosphinite
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Overview
Description
2-Chlorophenyl diphenylphosphinite is an organophosphorus compound with the molecular formula C18H14ClOP It is a derivative of phosphinite, characterized by the presence of a phosphorus atom bonded to two phenyl groups and one 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorophenyl diphenylphosphinite can be synthesized through the alcoholysis of chlorodiphenylphosphine. The reaction involves treating chlorodiphenylphosphine with 2-chlorophenol in the presence of a base, typically under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{ClPPh}_2 + \text{2-chlorophenol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and stringent control of temperature and pressure.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is also involved in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a ligand.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Typical nucleophiles include alkoxides and amines.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Substituted phosphinites.
Coupling Reactions: Coupled aromatic compounds.
Scientific Research Applications
2-Chlorophenyl diphenylphosphinite has diverse applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-chlorophenyl diphenylphosphinite primarily involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The phosphorus atom in the compound acts as a nucleophile, participating in bond formation and cleavage during reactions.
Comparison with Similar Compounds
Phosphinites: Compounds with the general formula P(OR)R2, where R represents alkyl or aryl groups.
Phosphonites: Compounds with the formula P(OR)2R.
Phosphonates: Compounds with the formula OP(OR)2R.
Uniqueness: 2-Chlorophenyl diphenylphosphinite is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in catalytic processes, offering different reactivity compared to other phosphinites and phosphonites.
Properties
CAS No. |
63389-43-5 |
---|---|
Molecular Formula |
C18H14ClOP |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
(2-chlorophenoxy)-diphenylphosphane |
InChI |
InChI=1S/C18H14ClOP/c19-17-13-7-8-14-18(17)20-21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI Key |
VAFZCFWGTRQLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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